molecular formula C20H27NO6 B5335197 ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxylate;oxalic acid

ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxylate;oxalic acid

Cat. No.: B5335197
M. Wt: 377.4 g/mol
InChI Key: WFYNHMJTQZHZIE-JRUHLWALSA-N
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Description

Ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxylate;oxalic acid is a complex organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with an ethyl ester and a phenylprop-2-enyl group, making it a versatile molecule for synthetic and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of piperidine derivatives with ethyl esters under controlled conditions. The reaction often requires catalysts such as palladium or nickel complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often use hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Typically results in the formation of alcohols.

    Substitution: Produces various substituted esters or amides.

Scientific Research Applications

Ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in various medicinal and industrial applications.

    Indole derivatives: Known for their biological activity, these compounds also feature a nitrogen-containing ring and are used in drug development.

Uniqueness

Ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2.C2H2O4/c1-3-21-18(20)17-10-7-11-19(14-17)13-15(2)12-16-8-5-4-6-9-16;3-1(4)2(5)6/h4-6,8-9,12,17H,3,7,10-11,13-14H2,1-2H3;(H,3,4)(H,5,6)/b15-12+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYNHMJTQZHZIE-JRUHLWALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC(=CC2=CC=CC=C2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCCN(C1)C/C(=C/C2=CC=CC=C2)/C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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